molecular formula C8H5ClN2O B1313042 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile CAS No. 314267-78-2

3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile

Cat. No. B1313042
M. Wt: 180.59 g/mol
InChI Key: MYDXNTWVXGABPR-UHFFFAOYSA-N
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Patent
US06579983B1

Procedure details

3-(2-Chloropyridin-5-yl)-3-oxopropionitrile was prepared by treating a solution of cyanoacetic acid (9.10 g, 53.5 mmol) and 2,2′-bipyridyl (5 mg) in dry THF (500 ml), cooled to −70° under a nitrogen atmosphere, dropwise with n-butyllithium (85.6 ml, 214 mmol of a 2.5M solution in hexane). The reaction was allowed to warm to 0° over a period of 1 h and then recooled to −70°, at which point a solution of 6-chloronicotinyl chloride (9.42 g, 53.5 mmol) in THF (75 ml) was added to the resulting red slurry. The reaction was stirred at −70° for a further 1 h upon complete addition, and then allowed to reach 0° where upon 2M hydrochloric acid (250 ml) was added. The reaction was extracted with chloroform (2×400 ml) and the combined organic phases were then washed with saturated aqueous NaHCO3 (1×250 ml) and saturated brine (1×250 ml), dried (MgSO4) and concentrated under reduced pressure. The resulting solid was triturated with diethyl ether/n-hexane (1:5) to give the desired material (4.20 g) as a pale yellow powder m.p. 122-123°.
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
9.42 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].N1C=CC=CC=1C1C=CC=CN=1.C([Li])CCC.[Cl:24][C:25]1[CH:32]=[CH:31][C:28](CCl)=[CH:27][N:26]=1.Cl>C1COCC1.CCCCCC>[Cl:24][C:25]1[CH:32]=[CH:31][C:28]([C:4](=[O:6])[CH2:3][C:1]#[N:2])=[CH:27][N:26]=1

Inputs

Step One
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
5 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
9.42 g
Type
reactant
Smiles
ClC1=NC=C(CCl)C=C1
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at −70° for a further 1 h upon complete addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° over a period of 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
recooled to −70°, at which point
ADDITION
Type
ADDITION
Details
was added to the resulting red slurry
CUSTOM
Type
CUSTOM
Details
to reach 0°
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with chloroform (2×400 ml)
WASH
Type
WASH
Details
the combined organic phases were then washed with saturated aqueous NaHCO3 (1×250 ml) and saturated brine (1×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with diethyl ether/n-hexane (1:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(CC#N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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